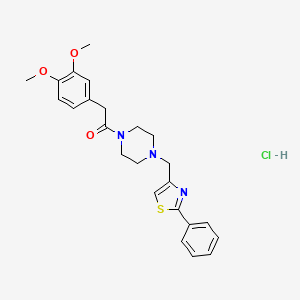
2-(3,4-Dimethoxyphenyl)-1-(4-((2-phenylthiazol-4-yl)methyl)piperazin-1-yl)ethanone hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-(3,4-Dimethoxyphenyl)-1-(4-((2-phenylthiazol-4-yl)methyl)piperazin-1-yl)ethanone hydrochloride is a useful research compound. Its molecular formula is C24H28ClN3O3S and its molecular weight is 474.02. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-(3,4-Dimethoxyphenyl)-1-(4-((2-phenylthiazol-4-yl)methyl)piperazin-1-yl)ethanone hydrochloride is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is C23H30N2O3S with a molecular weight of approximately 430.57 g/mol. The structure includes a dimethoxyphenyl group and a thiazole moiety, which are often linked to various biological activities.
Anticancer Activity
Research indicates that thiazole derivatives, including those similar to our compound, exhibit significant anticancer properties. For instance, compounds with thiazole rings have shown promise in inhibiting cancer cell lines such as HepG2 and HCT-116. The mechanism often involves apoptosis induction through the modulation of Bcl-2 family proteins, leading to cell death in cancerous tissues .
Table 1: Anticancer Activity of Thiazole Derivatives
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| 4c | HCT-116 | 9.86 ± 0.78 | Apoptosis via Bcl-2 modulation |
| 4d | HepG2 | 8.00 ± 0.50 | Apoptosis induction |
| 8c | HT-29 | 7.00 ± 0.60 | Cell cycle arrest |
Antimicrobial Activity
Thiazole compounds have also been evaluated for their antimicrobial properties. Studies suggest that derivatives can exhibit trypanocidal activity against Trypanosoma brucei, with some compounds showing IC50 values as low as 0.42 μM . The presence of a lipophilic group enhances the cellular uptake and efficacy against protozoan infections.
Table 2: Trypanocidal Activity of Thiazole Derivatives
| Compound | IC50 (μM) | Target Organism |
|---|---|---|
| 1a | 0.42 | Trypanosoma brucei |
| 2a | 0.80 | Trypanosoma brucei |
Neuroprotective Effects
Some thiazole derivatives have displayed neuroprotective effects, particularly in models of epilepsy and neurodegeneration. For example, certain compounds have been shown to reduce seizure activity in animal models, suggesting potential use in anticonvulsant therapies .
The biological activities of thiazole derivatives are often attributed to their ability to interact with various cellular targets:
- Apoptosis Induction : Many thiazole compounds promote apoptosis in cancer cells by modulating apoptotic pathways involving Bcl-2 family proteins.
- Enzyme Inhibition : Some derivatives act as inhibitors of poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair mechanisms, enhancing the cytotoxic effects in cancer cells .
- Cell Membrane Interaction : The lipophilic nature of certain substituents aids in cellular penetration, allowing for higher concentrations at the target site.
Case Studies
Recent studies have focused on the synthesis and evaluation of novel thiazole derivatives:
- Study A : A series of thiazole-based compounds were synthesized and tested for anticancer activity against various cell lines, demonstrating significant cytotoxicity and potential for further development.
- Study B : Investigations into the neuroprotective properties revealed that specific thiazole derivatives could effectively reduce seizure frequency in animal models, indicating therapeutic potential for epilepsy management.
Eigenschaften
IUPAC Name |
2-(3,4-dimethoxyphenyl)-1-[4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O3S.ClH/c1-29-21-9-8-18(14-22(21)30-2)15-23(28)27-12-10-26(11-13-27)16-20-17-31-24(25-20)19-6-4-3-5-7-19;/h3-9,14,17H,10-13,15-16H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLEHCYHGCQYKJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)N2CCN(CC2)CC3=CSC(=N3)C4=CC=CC=C4)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














